5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-indol-1-ylethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-11-15(12-23-20(17)27-16-6-10-26-13-16)19(25)22-7-9-24-8-5-14-3-1-2-4-18(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYLTNDHZDMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with an appropriate nucleophile . The oxolane group can be attached via an etherification reaction, using oxirane and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to multiple receptors, including serotonin receptors, which can modulate various biological processes . The compound may also inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridinecarboxamides
The following table summarizes analogues with modifications to the carboxamide side chain or pyridine substituents:
Note: Exact molecular weight for the target compound is estimated based on structural similarity.
Key Observations:
- Indole vs.
- Oxolane vs. Oxan (Tetrahydropyran) : The oxolan-3-yloxy group in the target compound has a smaller ring size than oxan-4-yloxy (), which could influence metabolic stability and solubility .
- Chlorophenyl vs. Methoxyphenyl : Electron-withdrawing chlorine substituents () reduce electron density compared to methoxy groups (), affecting reactivity and binding to hydrophobic pockets .
Physicochemical Properties:
- Melting Points : Fluorophenyl analogues () exhibit higher melting points (~181–183°C) than methoxyphenyl derivatives (), likely due to stronger intermolecular interactions .
- Solubility : The oxolane/oxan groups improve water solubility compared to purely aromatic substituents, critical for bioavailability .
Pharmacological Potential (Inferred)
While direct pharmacological data for the target compound is unavailable, structural analogues suggest:
Biological Activity
5-Chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and pharmacology. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Antiproliferative Effects
Recent studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cancer cell growth. The compound is hypothesized to act similarly due to the presence of the indole and pyridine moieties.
Key Findings:
- GI50 Values : Compounds similar to 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as EGFR and BRAF, which are critical in cancer proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Modifications in the indole and pyridine rings can lead to variations in potency and selectivity against cancer cells.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 5 | Enhances antiproliferative activity |
| Oxolane substitution | Increases solubility and bioavailability |
| Ethyl group | Affects binding affinity |
Study 1: Antiproliferative Activity Assessment
A series of indole derivatives were synthesized and evaluated for their antiproliferative activity. Among these, compounds with similar structural features to 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide exhibited significant inhibition of cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most potent derivative had a GI50 value of 29 nM, outperforming traditional chemotherapeutics like erlotinib .
Study 2: Mechanistic Insights
In another investigation, the compound was shown to induce apoptosis in cancer cells through modulation of the p53-MDM2 pathway. This pathway is crucial for regulating cell cycle progression and apoptosis, indicating that the compound could effectively halt tumor growth by triggering programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
